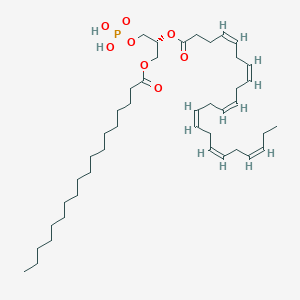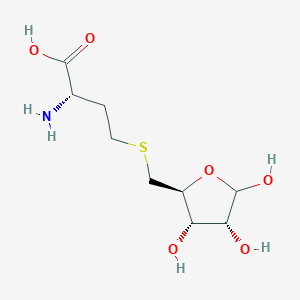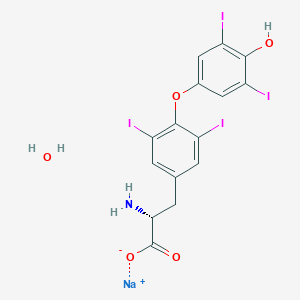
Monosodium D-thyroxine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The dextrorotary isomer of the synthetic THYROXINE.
Applications De Recherche Scientifique
1. Absorption and Effectiveness
- Research indicates that when thyroxine, in the form of monosodium salt, is administered orally, it is significantly less effective compared to intravenous administration in alkaline solution. The monosodium salt has only about one-third to one-fifth the effect of intravenous administration (Thompson et al., 1933).
2. Enantiomer Separation and Optical Purity
- A study conducted to optimize liquid chromatographic conditions for direct enantiomer separation of thyroxine on crown ether type chiral stationary phase found that 100% methanol solution with 10 mM H2SO4 was most appropriate for this purpose. This method was applied to measure the optical purity of various L-thyroxine products, demonstrating high optical purity in pharmaceutical products (Jeon et al., 2010).
3. Impact on Metabolism
- Single large doses of thyroxine, when administered orally, have been shown to have a calorigenic effect, albeit less effective than intravenous administration. The study compares the effects of administering thyroxine in different forms, including as monosodium thyroxine (Thompson et al., 1934).
4. Enantioselective Extraction and Analysis
- A technique combining molecularly imprinted micro-solid phase extraction with a complementary molecularly imprinted polymer-sensor was developed for enantioseparation, preconcentration, and analysis of d- and l-thyroxine. This technique allowed for the enhanced preconcentration of analytes to achieve clinical detection limits of thyroid-related diseases without non-specific false-positive contributions (Prasad et al., 2010).
5. Improved Pharmaceutical Formulations
- The formation of an inclusion complex of levo-thyroxine with gamma cyclodextrin (γ-CD) has been studied to improve oral delivery and stability under physiological conditions. This complex enhances aqueous solubility, bioavailability, and reduces toxicity, offering improved pharmaceutical formulations (Lakkakula et al., 2012).
6. Historical and Future Treatment Perspectives
- The evolution of thyroid hormone replacement therapies, including the use of L-thyroxine, has significantly changed the prognosis of hypothyroidism. The historical perspective provides insights into the adoption of L-thyroxine monotherapy and its role in the contemporary standard of care (McAninch & Bianco, 2016).
Propriétés
Numéro CAS |
7054-08-2 |
|---|---|
Nom du produit |
Monosodium D-thyroxine hydrate |
Formule moléculaire |
C15H12I4NNaO5 |
Poids moléculaire |
816.87 g/mol |
Nom IUPAC |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m1../s1 |
Clé InChI |
ANMYAHDLKVNJJO-CURYUGHLSA-M |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.O.[Na+] |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |
Autres numéros CAS |
7054-08-2 137-53-1 |
Synonymes |
Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



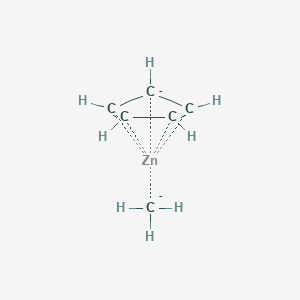



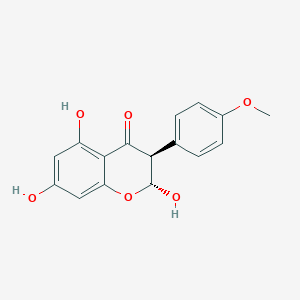
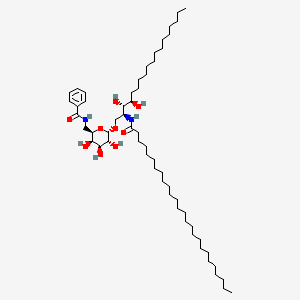

![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)
